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Compound of Interest

Compound Name: 1,4-Dinicotinoylpiperazine

Cat. No.: B105790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and molecular
modeling approaches applicable to the study of 1,4-Dinicotinoylpiperazine. While specific
experimental data for this compound is not readily available in public literature, this document
outlines the established methodologies and expected outcomes based on studies of analogous
piperazine derivatives. This guide serves as a roadmap for researchers initiating projects on
1,4-Dinicotinoylpiperazine, detailing the necessary computational and experimental protocols
for its thorough characterization.

Introduction to 1,4-Dinicotinoylpiperazine and its
Potential Significance

Piperazine and its derivatives are a class of heterocyclic compounds of significant interest in
medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These
activities include, but are not limited to, antidepressant, antipsychotic, anticancer, and anti-
inflammatory effects.[1] The piperazine scaffold is a common feature in many approved drugs.
[3] The title compound, 1,4-Dinicotinoylpiperazine, incorporates the piperazine core
functionalized with two nicotinoyl groups. The nicotinoyl moiety, derived from nicotinic acid
(Vitamin B3), is also a key component in various bioactive molecules and coenzymes. The
combination of these two pharmacophores in 1,4-Dinicotinoylpiperazine suggests a potential
for interesting biological activities, particularly in the realm of neuroscience, given the known
effects of many piperazine derivatives on neurotransmitter receptors.[4]
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Theoretical studies and molecular modeling are indispensable tools in the early stages of drug
discovery and development. They provide insights into the structural, electronic, and reactivity
properties of a molecule, which can help in predicting its biological activity, metabolism, and
potential interactions with biological targets.

Molecular Structure and Conformational Analysis

A crucial first step in the theoretical characterization of 1,4-Dinicotinoylpiperazine is the
determination of its three-dimensional structure and the identification of its stable conformers.
The piperazine ring can adopt several conformations, with the chair form being the most stable.
The orientation of the nicotinoyl substituents (axial vs. equatorial) will significantly influence the
overall molecular shape and properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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